molecular formula C9H10F3N B1468347 4-(3,3,3-Trifluoropropyl)aniline CAS No. 1236410-18-6

4-(3,3,3-Trifluoropropyl)aniline

Cat. No.: B1468347
CAS No.: 1236410-18-6
M. Wt: 189.18 g/mol
InChI Key: VJUGSERGPJFCPL-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(3,3,3-Trifluoropropyl)aniline plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the hydrolysis of methoxysilane coupling agents . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of CAR T cells in cancer models, impacting their ability to kill malignant cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the hydrolysis of methoxysilane coupling agents, altering the metabolic pathways involved in this process . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules, affecting its overall function and activity within the cell.

Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUGSERGPJFCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735247
Record name 4-(3,3,3-Trifluoropropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236410-18-6
Record name 4-(3,3,3-Trifluoropropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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